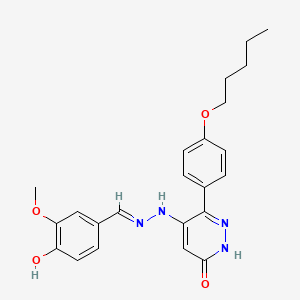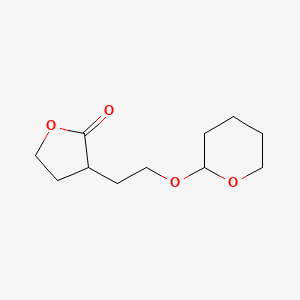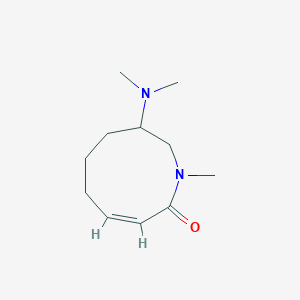
(4-methylsulfanylphenyl) N-propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylsulfanylphenyl) N-propylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propylcarbamate group
準備方法
The synthesis of (4-methylsulfanylphenyl) N-propylcarbamate typically involves the reaction of 4-methylsulfanylphenol with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
(4-methylsulfanylphenyl) N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring. Reagents like nitric acid or halogens (chlorine, bromine) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbamate group results in the formation of an amine .
科学的研究の応用
(4-methylsulfanylphenyl) N-propylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial effects. Further research is needed to explore its potential as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4-methylsulfanylphenyl) N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
類似化合物との比較
(4-methylsulfanylphenyl) N-propylcarbamate can be compared with other similar compounds, such as:
(4-methylsulfanylphenyl) N-butylcarbamate: This compound has a similar structure but with a butyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
(4-methylsulfanylphenyl) N-ethylcarbamate: This compound has an ethyl group instead of a propyl group. The shorter alkyl chain may affect its reactivity and interactions with biological targets.
(4-methylsulfanylphenyl) N-methylcarbamate: This compound has a methyl group instead of a propyl group. The presence of a smaller alkyl group may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the propyl group and the methylsulfanyl group on the phenyl ring allows for unique interactions and reactivity compared to other similar compounds .
特性
CAS番号 |
60309-66-2 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC名 |
(4-methylsulfanylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-12-11(13)14-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChIキー |
BQURLPAGYVPTNG-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OC1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


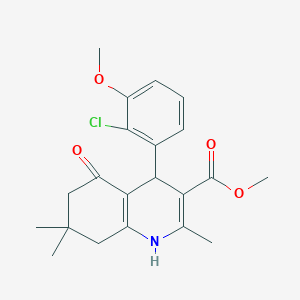
![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
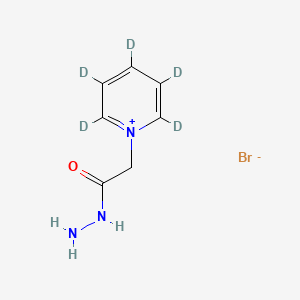


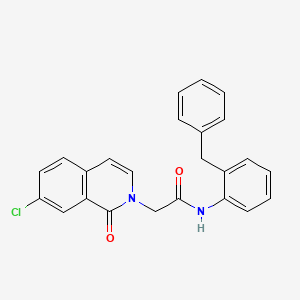
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)
